N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide
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Overview
Description
N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide is a chemical compound with a complex structure that includes an azepane ring, a chloro group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide typically involves multiple steps, starting with the preparation of the azepane ring. The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the oxoethyl group and the chloro group, followed by the formation of the methylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethyl methacrylate
- N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide
- N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide
Uniqueness
N-[2-(Azepan-1-YL)-2-oxoethyl]-2-chloro-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H19ClN2O2 |
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Molecular Weight |
246.73 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-N-methylacetamide |
InChI |
InChI=1S/C11H19ClN2O2/c1-13(10(15)8-12)9-11(16)14-6-4-2-3-5-7-14/h2-9H2,1H3 |
InChI Key |
VPNRCNDAQDHOJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)C(=O)CCl |
Origin of Product |
United States |
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